molecular formula C5H8O4 B071924 (R)-4,5-Dihydroxypentane-2,3-dione CAS No. 188674-57-9

(R)-4,5-Dihydroxypentane-2,3-dione

Cat. No. B071924
M. Wt: 132.11 g/mol
InChI Key: UYTRITJAZOPLCZ-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4,5-Dihydroxypentane-2,3-dione, also known as DHP or Dihydroxyacetone phosphate, is a key intermediate in the metabolic pathway for glucose and carbohydrate metabolism in living organisms. It is a highly reactive molecule that plays a crucial role in various biochemical processes, including glycolysis, gluconeogenesis, and the pentose phosphate pathway.

Mechanism Of Action

Dihydroxyacetone phosphate acts as a substrate for various enzymes involved in glucose metabolism, including aldolase and triosephosphate isomerase. It is also involved in the production of ATP through the glycolytic pathway and the pentose phosphate pathway.

Biochemical And Physiological Effects

Dihydroxyacetone phosphate is involved in various biochemical and physiological processes, including the production of ATP, the synthesis of nucleic acids, and the production of reducing equivalents for biosynthetic processes. It also plays a role in cellular signaling and the regulation of gene expression.

Advantages And Limitations For Lab Experiments

Dihydroxyacetone phosphate is a highly reactive molecule that can be easily manipulated in the laboratory. It is also readily available and relatively inexpensive, making it an attractive molecule for research purposes. However, its highly reactive nature can also make it difficult to work with, and it can be prone to degradation and oxidation.

Future Directions

There are numerous potential future directions for research involving dihydroxyacetone phosphate. One area of interest is the development of new therapeutic agents for metabolic disorders, such as diabetes and obesity, that target the (R)-4,5-Dihydroxypentane-2,3-dione metabolic pathway. Another potential area of research is the investigation of the role of (R)-4,5-Dihydroxypentane-2,3-dione in cancer metabolism and the development of new cancer therapies that target this pathway. Additionally, further research is needed to fully understand the biochemical and physiological effects of (R)-4,5-Dihydroxypentane-2,3-dione and its potential as a biomarker for various diseases.

Synthesis Methods

Dihydroxyacetone phosphate can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and biological synthesis. One of the most commonly used methods for synthesizing (R)-4,5-Dihydroxypentane-2,3-dione is through the enzymatic conversion of glycerol by glycerol kinase and glycerol-3-phosphate dehydrogenase.

Scientific Research Applications

Dihydroxyacetone phosphate has been extensively studied for its role in various biological processes, including glucose metabolism, energy production, and cellular signaling. It has also been investigated for its potential use in various medical applications, including as a biomarker for diabetes, as a therapeutic agent for metabolic disorders, and as a potential target for cancer therapy.

properties

CAS RN

188674-57-9

Product Name

(R)-4,5-Dihydroxypentane-2,3-dione

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

IUPAC Name

(4R)-4,5-dihydroxypentane-2,3-dione

InChI

InChI=1S/C5H8O4/c1-3(7)5(9)4(8)2-6/h4,6,8H,2H2,1H3/t4-/m1/s1

InChI Key

UYTRITJAZOPLCZ-SCSAIBSYSA-N

Isomeric SMILES

CC(=O)C(=O)[C@@H](CO)O

SMILES

CC(=O)C(=O)C(CO)O

Canonical SMILES

CC(=O)C(=O)C(CO)O

synonyms

2,3-Pentanedione, 4,5-dihydroxy-, (R)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.